molecular formula C6H10 B13898277 cis-3-Methyl-1,3-Pentadiene CAS No. 1501-60-6

cis-3-Methyl-1,3-Pentadiene

Cat. No.: B13898277
CAS No.: 1501-60-6
M. Wt: 82.14 g/mol
InChI Key: BOGRNZQRTNVZCZ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Methyl-1,3-Pentadiene: is an organic compound with the molecular formula C6H10 . It is a type of diene, which means it contains two double bonds. The compound is characterized by its cis configuration, where the substituents on the double bonds are on the same side. This configuration can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Methyl-1,3-Pentadiene can be synthesized through various methods. One common approach involves the elimination reactions of dihalides or allylic halides. For example, the elimination of hydrogen halides from 3-methyl-1,3-pentadiene dihalides can yield the desired diene .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the compound can be produced by the catalytic dehydrogenation of 3-methylpentane. This method typically requires high temperatures and the presence of a suitable catalyst to facilitate the dehydrogenation process .

Chemical Reactions Analysis

Types of Reactions: cis-3-Methyl-1,3-Pentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-3-Methyl-1,3-Pentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Methyl-1,3-Pentadiene involves its reactivity as a diene. In cycloaddition reactions, such as the Diels-Alder reaction, the compound acts as a diene and reacts with dienophiles to form cyclic compounds. The cis configuration of the double bonds plays a crucial role in determining the stereochemistry of the products formed .

Comparison with Similar Compounds

Uniqueness: cis-3-Methyl-1,3-Pentadiene is unique due to its specific cis configuration, which influences its reactivity and the stereochemistry of the products formed in reactions. This makes it particularly valuable in stereoselective synthesis and polymerization reactions .

Properties

CAS No.

1501-60-6

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

(3Z)-3-methylpenta-1,3-diene

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5-

InChI Key

BOGRNZQRTNVZCZ-WAYWQWQTSA-N

Isomeric SMILES

C/C=C(/C)\C=C

Canonical SMILES

CC=C(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.